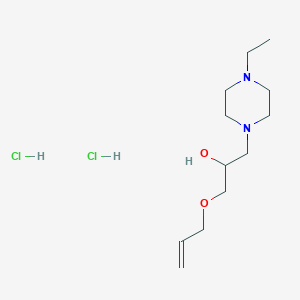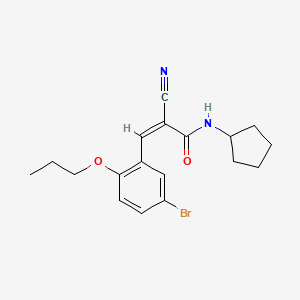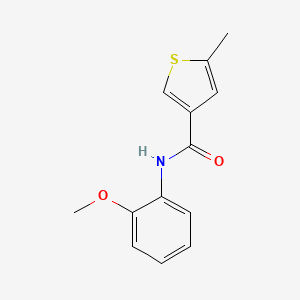![molecular formula C19H22N2O5S2 B4696795 4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)
4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds, which are known for their ability to inhibit enzymes and bind to proteins. MTSEA has been used in a variety of applications, including protein structure determination, enzyme kinetics, and receptor binding studies.
作用機序
MTSEA is a sulfhydryl-reactive compound that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the sulfur atom of the cysteine residue and the sulfonamide group of MTSEA. This reaction can result in the modification of the protein structure and function, depending on the location and accessibility of the cysteine residue.
Biochemical and Physiological Effects:
MTSEA has been shown to have a variety of biochemical and physiological effects on proteins. It can induce conformational changes in the protein structure, alter enzyme activity, and affect ligand binding. MTSEA has also been shown to have cytotoxic effects on some cell types, although the mechanism of this toxicity is not fully understood.
実験室実験の利点と制限
MTSEA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available from a number of suppliers. It is also highly reactive with cysteine residues, making it a useful tool for studying protein structure and function. However, MTSEA has some limitations as well. It can be cytotoxic to some cell types, and its reactivity with cysteine residues can be affected by factors such as pH and temperature.
将来の方向性
There are several potential future directions for research involving MTSEA. One area of interest is the development of more selective sulfhydryl-reactive compounds that can target specific cysteine residues in proteins. Another area of interest is the use of MTSEA in combination with other research tools, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of protein structure and function. Additionally, further research is needed to fully understand the cytotoxic effects of MTSEA and to develop strategies to mitigate these effects.
科学的研究の応用
MTSEA has been used extensively in scientific research as a tool for studying protein structure and function. It is commonly used to modify cysteine residues in proteins, which can provide information about the location and accessibility of these residues in the protein structure. MTSEA has also been used to study the kinetics of enzyme-catalyzed reactions, as well as the binding of ligands to receptors.
特性
IUPAC Name |
4-methoxy-N-(2-methylsulfanylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-17-8-7-14(13-15(17)19(22)21-9-11-26-12-10-21)28(23,24)20-16-5-3-4-6-18(16)27-2/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIROGLYASALHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
![(4-methoxyphenyl){4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}amine](/img/structure/B4696756.png)

![2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)
